molecular formula C15H17BrN2O3 B14619354 N-Morpholinomethyl-3-bromophenylsuccinimide CAS No. 60050-37-5

N-Morpholinomethyl-3-bromophenylsuccinimide

Cat. No.: B14619354
CAS No.: 60050-37-5
M. Wt: 353.21 g/mol
InChI Key: BTSYLONQAQWUTF-UHFFFAOYSA-N
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Description

N-Morpholinomethyl-3-bromophenylsuccinimide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a morpholinomethyl group attached to a 3-bromophenylsuccinimide backbone, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Morpholinomethyl-3-bromophenylsuccinimide typically involves a multi-step process. One common method starts with the bromination of phenylsuccinimide to introduce the bromine atom at the 3-position. This is followed by a Mannich reaction, where morpholine, formaldehyde, and the brominated phenylsuccinimide are reacted to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Morpholinomethyl-3-bromophenylsuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Mechanism of Action

The mechanism by which N-Morpholinomethyl-3-bromophenylsuccinimide exerts its effects involves its interaction with specific molecular targets. The morpholinomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Morpholinomethyl-3-bromophenylsuccinimide is unique due to the combination of the brominated phenylsuccinimide and the morpholinomethyl group. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

60050-37-5

Molecular Formula

C15H17BrN2O3

Molecular Weight

353.21 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H17BrN2O3/c16-12-3-1-2-11(8-12)13-9-14(19)18(15(13)20)10-17-4-6-21-7-5-17/h1-3,8,13H,4-7,9-10H2

InChI Key

BTSYLONQAQWUTF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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